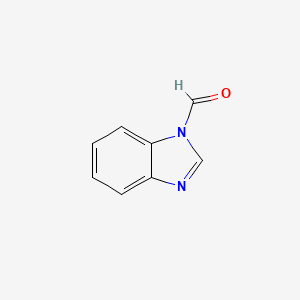
2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the second position and a methyl group at the third position, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzamide.
Reduction: Formation of 2-methoxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Methoxybenzamide: Lacks the methyl group at the third position.
3-Methylbenzamide: Lacks the methoxy group at the second position.
2,3-Dimethoxybenzamide: Has an additional methoxy group at the third position.
Uniqueness: 2-Methoxy-3-methylbenzamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs .
Eigenschaften
CAS-Nummer |
90609-90-8 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
FGRVZNLGONJWJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC |
Key on ui other cas no. |
90609-90-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)
![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)


![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)

![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)







